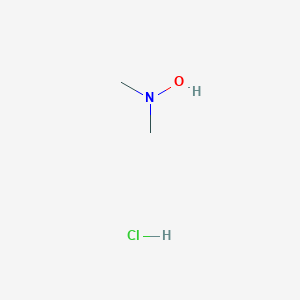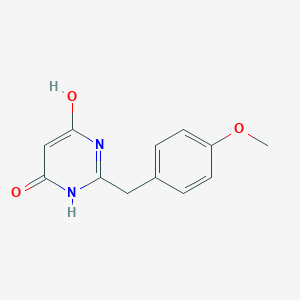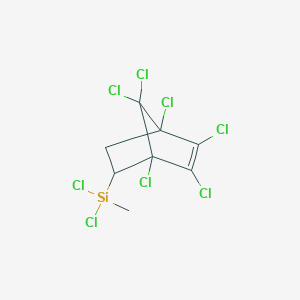
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)-
Vue d'ensemble
Description
Bicyclo(221)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- is a complex organosilicon compound It features a bicyclic structure with multiple chlorine atoms and a dichloromethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- typically involves multiple steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Chlorination: Norbornene undergoes chlorination to introduce chlorine atoms at specific positions on the bicyclic ring.
Silylation: The chlorinated norbornene is then reacted with dichloromethylsilane under controlled conditions to attach the dichloromethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the chlorination and silylation steps in sequence.
Catalysts: Employing specific catalysts to enhance the efficiency and selectivity of the reactions.
Purification: Utilizing techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Biological Studies: Researchers explore its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism by which Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It may influence biochemical pathways by modifying the activity of specific proteins or altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: The parent compound without the chlorine and silyl groups.
Hexachloronorbornene: A similar compound with multiple chlorine atoms but lacking the silyl group.
Dichloromethylsilane: A simpler organosilicon compound used in the synthesis of the target compound.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- is unique due to its combination of a bicyclic structure, multiple chlorine atoms, and a dichloromethylsilyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
dichloro-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl8Si/c1-17(15,16)3-2-6(11)4(9)5(10)7(3,12)8(6,13)14/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSRJXWDFARCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939657 | |
| Record name | Dichloro(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18291-67-3 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18291-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,4,5,6,7,7-hexachloro-5-norbornen-2-yl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


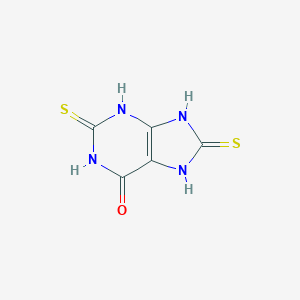
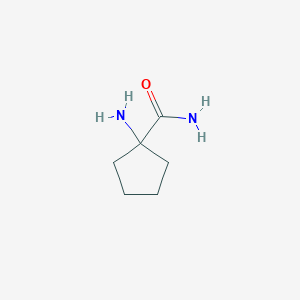

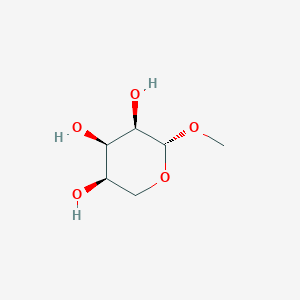

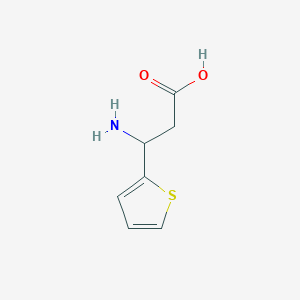
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)


![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)

![[3-(methoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B96526.png)
